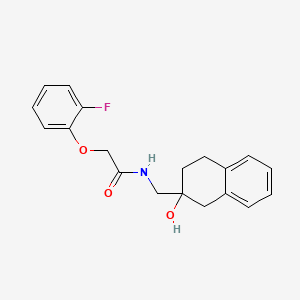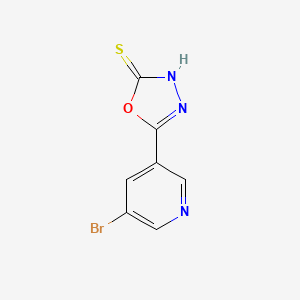
5-(5-Bromopyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(5-Bromopyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an oxadiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), and a thione group (a sulfur atom double-bonded to a carbon atom) .
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
Antimicrobial Applications : 1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like fungus Candida albicans. Certain derivatives displayed broad-spectrum antibacterial activities with minimal inhibitory concentration (MIC) ranging from 0.5–8 μg/mL, showcasing potent activity against Gram-positive bacteria (Al-Wahaibi et al., 2021).
Anti-Proliferative Activities : These compounds have also demonstrated anti-proliferative activity against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), and human breast cancer (MCF7) among others. The optimum activity was observed in compounds with specific structural features, indicating the potential for developing new cancer therapeutics (Al-Wahaibi et al., 2021).
Synthesis and Characterization
Synthetic Approaches : The synthesis of 1,3,4-oxadiazole-2-thione derivatives has been explored through various methods, including reactions of aromatic acids via esterification, ammonolysis, and cyclization. These synthetic routes have led to novel compounds with potent bioactivities, highlighting the versatility of 1,3,4-oxadiazole derivatives in drug design and discovery (Jian-nan, 2009).
Antifungal and Anticandidal Activities
Antifungal Agents : New oxadiazole derivatives have been synthesized and tested in vitro against various Candida species. Among these, certain compounds were found to be highly effective, showcasing the potential of 1,3,4-oxadiazole derivatives as anticandidal agents (Kaplancıklı, 2011).
Herbicidal and Fungicidal Activities
Herbicidal and Fungicidal Properties : Research has also extended into the agricultural domain, where novel 1,3,4-oxadiazole derivatives have demonstrated significant herbicidal activity against various graminaceous plants without causing crop injury. This illustrates the potential of these compounds in developing new herbicides (Tajik & Dadras, 2011).
Propiedades
IUPAC Name |
5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3OS/c8-5-1-4(2-9-3-5)6-10-11-7(13)12-6/h1-3H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXKVWLWQQUXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
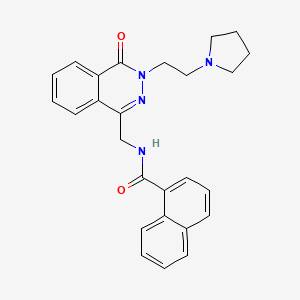
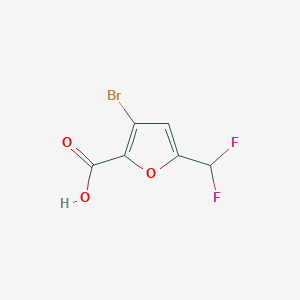
![7-(4-chlorophenyl)-5-phenyl-N-(o-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2760802.png)
![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)



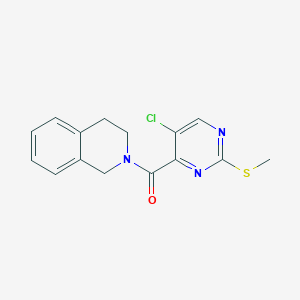

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2760816.png)
